molecular formula C12H17NOS B14810710 3-Cyclopropoxy-5-isopropyl-2-(methylthio)pyridine

3-Cyclopropoxy-5-isopropyl-2-(methylthio)pyridine

Cat. No.: B14810710
M. Wt: 223.34 g/mol
InChI Key: BZDGHQHKGLOJLI-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-isopropyl-2-(methylthio)pyridine is an organic compound with the molecular formula C12H17NOS It is a pyridine derivative characterized by the presence of cyclopropoxy, isopropyl, and methylthio substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-isopropyl-2-(methylthio)pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-cyclopropoxy-5-isopropylpyridine with methylthiol in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-isopropyl-2-(methylthio)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmospheres.

    Substitution: Sodium hydride, alkyl halides; reactions are performed in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced pyridine derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

3-Cyclopropoxy-5-isopropyl-2-(methylthio)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-isopropyl-2-(methylthio)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit or activate certain pathways involved in cellular processes, thereby exerting its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropoxy-2-isopropyl-5-(methylthio)pyridine
  • 3-Isopropoxy-5-(methylthio)pyridine

Uniqueness

3-Cyclopropoxy-5-isopropyl-2-(methylthio)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

3-cyclopropyloxy-2-methylsulfanyl-5-propan-2-ylpyridine

InChI

InChI=1S/C12H17NOS/c1-8(2)9-6-11(14-10-4-5-10)12(15-3)13-7-9/h6-8,10H,4-5H2,1-3H3

InChI Key

BZDGHQHKGLOJLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(N=C1)SC)OC2CC2

Origin of Product

United States

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